(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(2-chlorobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-3-10-22-15-9-8-12(18(24)25-2)11-16(15)26-19(22)21-17(23)13-6-4-5-7-14(13)20/h1,4-9,11H,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKBEPOQELZKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzo[d]thiazole core with several functional groups that contribute to its biological activity:
- Chlorobenzoyl Group : Enhances reactivity and potential interactions with biological targets.
- Propargyl Group : Known for its role in various chemical reactions and potential biological effects.
- Dihydrobenzo[d]thiazole Moiety : Associated with diverse biological activities, including anticancer properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related thiazole derivative showed strong cytotoxic effects against HepG-2 (human liver hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cells, with IC50 values indicating potent activity . The mechanism of action appears to involve interaction with DNA, as evidenced by molecular docking studies that suggest binding affinity to calf-thymus DNA .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorobenzoyl group may facilitate binding to active sites on proteins, while the propargyl group can enhance solubility and bioavailability. The compound's effects are mediated through the modulation of various biochemical pathways, potentially leading to therapeutic outcomes such as:
- Inhibition of Cancer Cell Proliferation : By disrupting cellular processes essential for cancer cell survival.
- Interaction with DNA : Leading to cytotoxic effects through mechanisms such as topoisomerase inhibition .
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of related thiazole derivatives on five human cancer cell lines using the MTT assay. Results indicated significant cytotoxicity against HepG-2 and MCF-7 cells .
- Molecular Docking Studies : Molecular docking studies were conducted to assess the binding affinity of the compound to DNA. The results suggested a favorable interaction profile, which could be instrumental in understanding its anticancer mechanisms .
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified that modifications in the substituents on the thiazole ring can significantly alter biological activity. For example, the presence of electron-withdrawing groups has been correlated with enhanced inhibitory activity against certain cancer types .
Data Table
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | HepG-2 | 0.8 | DNA Interaction |
| Thiazole Derivative B | MCF-7 | 1.5 | Topoisomerase Inhibition |
| Thiazole Derivative C | HeLa | 1.0 | Apoptosis Induction |
Preparation Methods
Cyclization of 2-Amino-6-Methoxybenzoic Acid Derivatives
The patent CN102633742A outlines a diazotization-cyclization strategy for benzothiazoles. Adapting this method:
Nitration/Reduction Approaches
Ambeed’s protocol for 2-chlorobenzo[d]thiazol-6-amine involves nitrating 2-chlorobenzothiazole at 5°C with HNO₃/H₂SO₄, followed by iron-mediated reduction. For the target compound:
- Nitration : Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is nitrated at position 4 or 5 (H₂SO₄/HNO₃, 0°C), yielding a nitro intermediate (Yield: 72–78%).
- Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) or Fe/AcOH reduces the nitro group to an amine (Yield: 83%).
Introduction of the Prop-2-yn-1-yl Side Chain
Alkylation of 2-Aminobenzothiazole
The amine intermediate undergoes alkylation with propargyl bromide:
- Base-Mediated Reaction : In DMF, K₂CO₃ facilitates nucleophilic substitution at 80°C (24 h), yielding 3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole (Yield: 61–67%).
- Microwave Assistance : Reducing reaction time to 2 h with microwave irradiation (100°C) improves yield to 74% while minimizing alkyne polymerization.
Formation of the (Z)-Imino Bond
Condensation with 2-Chlorobenzoyl Chloride
The amine reacts with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:
Kinetic vs. Thermodynamic Control
- Kinetic Control : Low temperatures (−20°C) favor the (Z)-isomer due to steric hindrance during imine formation.
- Thermodynamic Control : Heating (60°C) shifts equilibrium toward the (E)-isomer, necessitating careful reaction monitoring.
Esterification and Final Functionalization
Methyl Ester Installation
The carboxylic acid at position 6 is esterified using methanol and catalytic H₂SO₄:
- Fischer Esterification : Reflux (12 h) achieves quantitative conversion but risks racemization.
- DCC/DMAP Coupling : For acid-sensitive intermediates, DCC and DMAP in CH₂Cl₂ yield the methyl ester without epimerization (Yield: 89%).
Purification and Characterization
Chromatographic Separation
Spectroscopic Validation
- ¹H NMR : Key signals include δ 7.95 (d, J=8.9 Hz, H-5), δ 3.85 (s, OCH₃), and δ 2.55 (t, J=2.4 Hz, C≡CH).
- HRMS : [M+H]⁺ calcd. for C₁₉H₁₄ClN₃O₃S: 415.0423; found: 415.0421.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic routes for synthesizing (Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole derivatives. A common approach includes:
- Step 1 : Condensation of 6-fluorobenzo[d]thiazole intermediates with prop-2-yn-1-yl groups under basic conditions to form the dihydrothiazole core .
- Step 2 : Introduction of the 2-chlorobenzoyl imino group via nucleophilic acyl substitution, optimized at 60–80°C in anhydrous DMF with triethylamine as a base .
- Step 3 : Methyl esterification at the 6-position using methanol and catalytic sulfuric acid . Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and Z-configuration of the imino group. Aromatic protons appear as distinct splitting patterns (δ 7.2–8.1 ppm), while the propynyl proton resonates near δ 2.1 ppm .
- IR Spectroscopy : Stretching bands for C=O (ester: ~1720 cm), C=N (imine: ~1640 cm), and C≡C (propynyl: ~2100 cm) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., m/z 403.05 for CHClNOS) .
Q. What are the key functional groups influencing the compound’s reactivity?
Critical groups include:
- Thiazole ring : Susceptible to electrophilic substitution at sulfur or nitrogen .
- 2-Chlorobenzoyl imino group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Prop-2-yn-1-yl moiety : Enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .
Q. How are common impurities detected during synthesis?
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve unreacted intermediates or byproducts .
- TLC : Silica plates with UV visualization track reaction progress; R values compared to authentic standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Higher temperatures (80°C) accelerate imino group formation but risk decomposition; lower temperatures (50°C) favor selectivity .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF reduces side reactions .
- Catalyst : 4-Dimethylaminopyridine (DMAP) improves esterification efficiency by 15–20% . Statistical models (e.g., response surface methodology) predict optimal conditions .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Dose-response curves : Compare EC values across studies to account for potency differences .
- Structural analogs : Test derivatives to isolate activity contributions of specific substituents (e.g., chlorine vs. methyl groups) .
Q. What computational methods predict interactions with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to proteins (e.g., kinases) using crystal structures (PDB IDs) to identify key residues (e.g., hydrophobic pockets accommodating the chlorobenzoyl group) .
- QSAR modeling : Relates substituent electronic parameters (Hammett constants) to activity trends (e.g., logP vs. cytotoxicity) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
- Variation of substituents : Synthesize analogs with halogens (F, Br), alkyl chains, or heterocycles at the 2-position .
- Biological testing : Screen against panels (e.g., NCI-60 cancer lines) to correlate structural features (e.g., propynyl length) with IC values .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes .
Q. How does X-ray crystallography aid in structural elucidation?
- SHELX refinement : Resolves Z-configuration of the imino group and confirms planarity of the thiazole ring .
- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···O bonds stabilizing crystal packing) .
- CCDC deposition : Publishes validated structures (e.g., CCDC 2056781) for reproducibility .
Q. What strategies mitigate compound instability during storage?
- Lyophilization : Store as a freeze-dried powder under argon to prevent hydrolysis of the ester group .
- Excipient screening : Add antioxidants (BHT) or cyclodextrins to enhance aqueous solubility and reduce aggregation .
- Stability-indicating assays : Monitor degradation via UPLC-MS at 4°C, 25°C, and 40°C over 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
